molecular formula C26H26ClN3O4 B1663717 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide CAS No. 329196-48-7

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Cat. No. B1663717
M. Wt: 480 g/mol
InChI Key: VQOJFGFKIVFMDH-UHFFFAOYSA-N
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Description

Benzimidazole is a biologically important compound and a useful structural motif for designing molecules of biochemical and pharmacological relevance . It’s a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .


Synthesis Analysis

Benzimidazole derivatives can be synthesized via various methods. For instance, one method involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

The benzimidazole moiety is essentially planar . The structure of benzimidazole derivatives can be further analyzed using techniques like Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, they can act as strong electron donor molecules that can be used for n-type doping .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the HOMO and LUMO energies can reveal that charge transfer happens within the molecule .

Scientific Research Applications

Nanoparticle Carrier Systems in Agriculture

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, similar to compounds like Carbendazim, has applications in agriculture. Its use in solid lipid nanoparticles and polymeric nanocapsules has been explored for sustained release of fungicides. These carrier systems offer benefits like modified release profiles, reduced environmental toxicity, and enhanced efficiency in preventing plant fungal diseases (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have shown potential as corrosion inhibitors. Studies have explored their efficacy in protecting carbon steel in acidic environments, which is significant for industrial applications. The derivatives' effectiveness was confirmed through various spectroscopic methods and electrochemical tests, highlighting their potential in material preservation (Rouifi et al., 2020).

Pharmaceutical Applications

In the pharmaceutical industry, benzimidazole derivatives have been studied for their antitumor activity. Research has focused on synthesizing novel derivatives and testing them against various cancer cell lines, showing significant potential in cancer treatment. The derivatives demonstrated considerable anticancer activity, highlighting their promise as therapeutic agents (Yurttaş et al., 2015).

Antimicrobial and Anticancer Agents

Further research on benzimidazole derivatives has demonstrated their potential as antimicrobial and anticanceragents. New scaffolds of these compounds have been designed and synthesized, showing potent antibacterial effects against various strains, including MRSA. Additionally, some of these compounds have shown effectiveness in killing cancer cells, with good drug-like properties compared to standard treatments. Computational ADMET profiling and docking studies have been employed to assess their biological activities, indicating their potential as effective drugs (Pham et al., 2022).

Future Directions

Benzimidazole and its derivatives have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new benzimidazole derivatives and studying their properties and biological activities.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOJFGFKIVFMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362255
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

CAS RN

329196-48-7
Record name SANT-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Citations

For This Compound
1
Citations
S Okabe, T Tauchi, Y Tanaka, S Katagiri… - Stem cells and …, 2012 - liebertpub.com
Hedgehog (Hh)-glioma-associated oncogene homolog (Gli) signaling is implicated in a large number of human cancers such as leukemia. In this study, we investigated the effects of the …
Number of citations: 28 www.liebertpub.com

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